

spectroscopic comparison of (2-Chloropyridin-3-yl)acetonitrile isomers

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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)acetonitrile

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A Spectroscopic Comparison of (2-Chloropyridin-3-yl)acetonitrile Isomers

This guide provides a detailed spectroscopic comparison of **(2-Chloropyridin-3-yl)acetonitrile** and its isomers. It is intended for researchers, scientists, and drug development professionals who require unambiguous identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **(2-Chloropyridin-3-yl)acetonitrile** and two of its isomers: (6-Chloropyridin-3-yl)acetonitrile and (4-Chloropyridin-3-yl)acetonitrile. This data is essential for differentiating between these structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Compound	Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
(2-Chloropyridin-3-yl)acetonitrile	H-4	7.40 - 7.60	dd
H-5	7.70 - 7.90	dd	
H-6	8.40 - 8.60	dd	
-CH ₂ CN	3.80 - 4.00	s	
(6-Chloropyridin-3-yl)acetonitrile	H-2	8.50 - 8.70	d
H-4	7.70 - 7.90	dd	
H-5	7.30 - 7.50	d	
-CH ₂ CN	3.70 - 3.90	s	
(4-Chloropyridin-3-yl)acetonitrile	H-2	8.60 - 8.80	s
H-5	7.40 - 7.60	d	
H-6	8.50 - 8.70	d	
-CH ₂ CN	3.90 - 4.10	s	

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Compound	Predicted Chemical Shift (δ , ppm)
(2-Chloropyridin-3-yl)acetonitrile	151 (C-2), 128 (C-3), 140 (C-4), 123 (C-5), 150 (C-6), 116 (CN), 20 (-CH ₂)
(6-Chloropyridin-3-yl)acetonitrile	150 (C-2), 125 (C-3), 140 (C-4), 128 (C-5), 152 (C-6), 117 (CN), 18 (-CH ₂)
(4-Chloropyridin-3-yl)acetonitrile	152 (C-2), 126 (C-3), 148 (C-4), 124 (C-5), 151 (C-6), 115 (CN), 22 (-CH ₂)

Table 3: Key IR and Mass Spectrometry Data

Compound	IR: C≡N Stretch (cm ⁻¹)	MS: Molecular Ion (m/z)	MS: M+2 Peak (m/z)
(2-Chloropyridin-3-yl)acetonitrile	2240 - 2260	152	154
(6-Chloropyridin-3-yl)acetonitrile	2240 - 2260	152	154
(4-Chloropyridin-3-yl)acetonitrile	2240 - 2260	152	154

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-15 mg of the purified (chloropyridin-yl)acetonitrile isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically accumulated to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds are used. Due to the lower natural abundance of ¹³C, approximately 1024 scans are averaged.
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

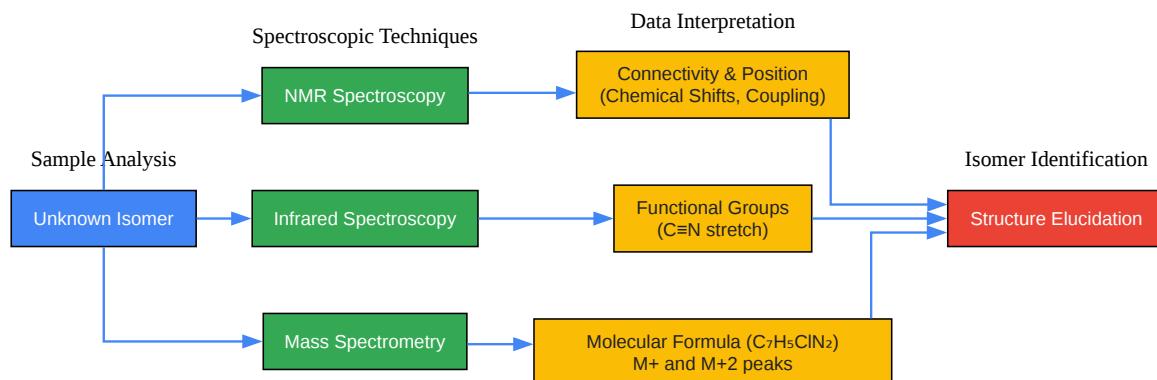
- Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, with particular attention to the C≡N stretching frequency, which is indicative of the nitrile group and typically appears in the 2240-2260 cm^{-1} range.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
- Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the compound, typically from 50 to 200 amu.
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak. For compounds containing one chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.[\[3\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of **(2-Chloropyridin-3-yl)acetonitrile** isomers.



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Caption: Workflow for Spectroscopic Isomer Identification.

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References

- 1. CASCADE [nova.chem.colostate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. PROSPRE [prospre.ca]
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